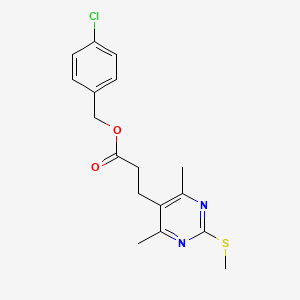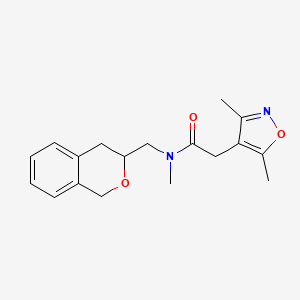
(3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Antimicrobial Activity
The compound’s antimicrobial properties have been investigated. In a study by Kamel et al., several 1,3,4-thiadiazole derivatives were synthesized and tested against E. coli , B. mycoides , and C. albicans . Notably, four compounds exhibited superior antimicrobial activity .
Anticancer Potential
While specific data on this compound are scarce, related 1,3,4-thiadiazoles have demonstrated anticancer activity. Further research could explore its potential as an antiproliferative agent against cancer cell lines .
Anti-HIV and Antiviral Properties
Given the presence of the 1,3,4-thiadiazole ring, it’s worth investigating whether this compound exhibits anti-HIV or antiviral effects. Similar heterocycles have shown promise in these areas .
Industrial Applications
While not directly studied, 1,3,4-thiadiazoles have been used in various industrial applications. Their chemical reactivity makes them interesting candidates for synthesis of other compounds .
Mechanism of Action
The mechanism of action of this compound is likely to be complex and could depend on the specific biological or chemical context in which it is used. Compounds containing the 1,3,4-thiadiazole moiety are known to disrupt processes related to DNA replication, which allows them to inhibit the replication of both bacterial and cancer cells .
Safety and Hazards
The safety and hazards associated with this compound would depend on its exact molecular structure and the specific context in which it is used. For example, 5-Methyl-1,3,4-thiadiazol-2-ol, a related compound, is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be harmful if swallowed .
Future Directions
The future directions for research on this compound could include further studies to elucidate its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, given the wide range of biological activities exhibited by compounds containing the 1,3,4-thiadiazole moiety, this compound could potentially be investigated for its potential therapeutic applications .
properties
IUPAC Name |
[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S/c1-11-19-20-17(26-11)12-6-5-7-21(10-12)18(22)13-8-14(23-2)16(25-4)15(9-13)24-3/h8-9,12H,5-7,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDFRBSJKPRFXLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCCN(C2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-ethyl 3-methyl 2-(4-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2758637.png)

![5-((4-isopropylphenyl)sulfonyl)-8-methoxy-2,3-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2758642.png)

![2-chloro-N-[(2,3-dihydro-1,4-benzodioxin-5-yl)methyl]pyridine-3-carboxamide](/img/structure/B2758645.png)
![[9-(4-methoxyphenyl)-6-oxo-6,9-dihydro-1H-purin-1-yl]acetic acid](/img/structure/B2758646.png)
![N-[5-(aminosulfonyl)-2-(diethylamino)phenyl]-2-chloroacetamide](/img/structure/B2758647.png)

![6-bromo-N-{4-[(1H-1,2,4-triazol-1-yl)methyl]phenyl}pyridine-2-carboxamide](/img/structure/B2758652.png)
![2-(1-(tert-butyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide](/img/structure/B2758654.png)
![5-(2-chlorobenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2758656.png)

![N-[4-(4-Ethylpiperazin-1-yl)-3-fluorophenyl]prop-2-enamide](/img/structure/B2758659.png)
![(E)-3-phenyl-N-[4-[4-[[(E)-3-phenylprop-2-enoyl]amino]phenyl]phenyl]prop-2-enamide](/img/structure/B2758660.png)